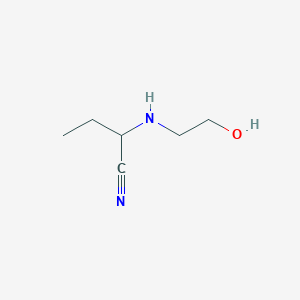

(2-Hydroxyethylamino)butyronitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)butanenitrile |

InChI |

InChI=1S/C6H12N2O/c1-2-6(5-7)8-3-4-9/h6,8-9H,2-4H2,1H3 |

InChI Key |

DPDIBGYIIRIBIO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)NCCO |

Origin of Product |

United States |

Elucidating the Molecular Architecture and Functional Group Interplay

The structural formula of 3-((2-hydroxyethyl)amino)butanenitrile reveals a molecule endowed with three distinct functional groups: a secondary amine, a primary alcohol (hydroxyl group), and a nitrile group. This trifunctional nature is central to its chemical character and potential reactivity.

The IUPAC name, 3-((2-hydroxyethyl)amino)butanenitrile , precisely describes this architecture. A four-carbon chain forms the butanenitrile backbone, with the nitrile group (-C≡N) defining the first carbon. At the third carbon, a secondary amine is attached, which is further substituted with a 2-hydroxyethyl group (-CH₂CH₂OH).

Interactive Table: Physicochemical Properties of a Related Precursor, 3-Aminobutanenitrile (B3048396)

While specific experimental data for 3-((2-hydroxyethyl)amino)butanenitrile is scarce, the properties of its precursor, 3-aminobutanenitrile, offer some insight into the butanenitrile core.

| Property | Value |

| Molecular Formula | C₄H₈N₂ |

| Molecular Weight | 84.12 g/mol |

| IUPAC Name | 3-aminobutanenitrile |

| Boiling Point | Not available |

| Melting Point | Not available |

| LogP | -0.6 |

Note: This data is for 3-aminobutanenitrile and is provided for illustrative purposes. nih.gov

Positioning Within the Broader Context of Nitrile and Amino Alcohol Chemistry

3-((2-Hydroxyethyl)amino)butanenitrile belongs to two significant classes of organic compounds: aminonitriles and amino alcohols.

Aminonitriles are compounds containing both an amino group and a nitrile group. They are versatile intermediates in organic synthesis, most famously as precursors in the Strecker synthesis of amino acids. The presence of both a nucleophilic amino group and an electrophilic nitrile carbon (in some reactions) allows for a diverse range of chemical transformations.

Amino alcohols , on the other hand, contain both an amino group and a hydroxyl group. These compounds are also of great importance in synthetic chemistry and are found in many biologically active molecules and pharmaceuticals. The proximity of the amino and hydroxyl groups can lead to the formation of intramolecular hydrogen bonds and allows for the synthesis of various heterocyclic compounds.

3-((2-hydroxyethyl)amino)butanenitrile is a hybrid of these two classes, making it a bifunctional molecule with the potential for complex and controlled reactivity. Its structure suggests it could be a valuable building block, capable of participating in reactions at three different reactive centers.

Historical and Contemporary Significance in Organic Synthesis Research

Strategies for Carbon-Nitrogen Bond Formation in Aminonitriles

The formation of the crucial carbon-nitrogen bond in aminonitriles is a key step in their synthesis. Various strategies have been developed to achieve this transformation efficiently.

Nucleophilic Addition of 2-Hydroxyethylamine to Nitrile Substrates

The Strecker reaction, first reported in 1850, is a classic and widely used method for synthesizing α-aminonitriles. nih.gov This one-pot, three-component reaction typically involves an aldehyde or ketone, an amine, and a cyanide source. In the context of (2-Hydroxyethylamino)butyronitrile, this would involve the reaction of butyraldehyde, 2-hydroxyethylamine, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). nih.gov The reaction proceeds through the initial formation of an imine from the aldehyde and amine, followed by the nucleophilic addition of cyanide to the imine carbon.

Recent advancements have focused on improving the efficiency and environmental friendliness of this reaction. For instance, the use of water as a solvent and a catalyst like indium powder has been shown to be highly effective for the synthesis of a variety of α-aminonitriles, offering excellent yields. nih.gov

Exploration of Alternative Precursors and Condensation Reactions

Beyond the traditional Strecker reaction, researchers have explored alternative precursors and condensation reactions. One approach involves the use of aminoacetonitrile (B1212223) as a readily available and less toxic starting material. acs.org Ammonium (B1175870) salts can catalyze the reaction of aminoacetonitrile with electrophiles, providing a greener alternative to methods that use toxic cyanation reagents. acs.org Another strategy involves the ammonolysis of butanol, which proceeds through the dehydrogenation of butanol to butyraldehyde, followed by reaction with ammonia (B1221849) to form an imine, which is then further dehydrogenated to butyronitrile (B89842). osti.gov

Design and Development of Catalytic Systems for Enhanced Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced reaction rates, improved selectivity, and milder reaction conditions. The synthesis of aminonitriles has greatly benefited from the development of both homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysis Approaches

Homogeneous catalysts, which exist in the same phase as the reactants, have been extensively studied for aminonitrile synthesis. Organocatalysis, in particular, has emerged as a powerful tool. mdpi.com For example, squaramide-based organocatalysts can activate both the imine and the cyanide source through hydrogen bonding, leading to excellent enantioselectivity in the formation of α-aminonitriles. mdpi.com Metal-based homogeneous catalysts, such as those involving rhodium(III) iodide hydrate, have also been successfully employed in three-component coupling reactions to produce α-aminonitriles. tandfonline.com

| Catalyst Type | Example Catalyst | Key Features |

| Organocatalyst | Squaramide | Activates imine and HCN via hydrogen bonding, leading to high enantioselectivity. mdpi.com |

| Metal Catalyst | Rhodium(III) Iodide Hydrate | Effective for three-component coupling of aldehydes, amines, and TMSCN. tandfonline.com |

Heterogeneous Catalysis in Aminonitrile Synthesis

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recyclability. tandfonline.com Gold nanoparticles supported on porous silica (B1680970) (Au@pSiO2) have been demonstrated as a highly efficient and recyclable catalyst for the Strecker synthesis of α-aminonitriles under solvent-free conditions. tandfonline.com Similarly, sulfated polyborate has been used as a recyclable catalyst for the three-component Strecker reaction, affording excellent yields of α-aminonitriles. mdpi.com The use of magnetic nanoparticles coated with silica and functionalized with amine or amino alcohol groups also provides a recyclable catalytic system for α-aminonitrile synthesis. mdpi.com

| Catalyst System | Support Material | Advantages |

| Gold Nanoparticles | Porous Silica (pSiO2) | High efficiency, recyclability, solvent-free conditions. tandfonline.com |

| Sulfated Polyborate | - | Recyclable, excellent yields. mdpi.com |

| Functionalized Magnetic Nanoparticles | Silica | Recyclable, high to excellent yields. mdpi.com |

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral α-aminonitriles is of great interest as these compounds are valuable building blocks for enantiomerically pure α-amino acids and other chiral molecules. acs.orgrsc.org Several strategies have been developed to achieve stereoselective synthesis.

One approach involves the use of chiral auxiliaries. For instance, imines derived from chiral amines, such as (S)-α-methylbenzylamine, can undergo diastereoselective addition of a cyanide source. nih.gov The development of catalytic asymmetric methods is a major focus. Bifunctional catalysts, which can activate both the nucleophile and the electrophile, have shown great promise in achieving high enantioselectivity. acs.org For example, the catalytic asymmetric Strecker reaction has been extensively investigated to produce chiral aminonitriles. acs.org

Recent research has also explored novel approaches, such as the reaction of cyanoketimines with enals, to access chiral α,α-dialkyl aminonitriles, which are not easily accessible through the traditional Strecker reaction. acs.org Furthermore, solid-state asymmetric Strecker reactions have been demonstrated, where the chirality of the crystal lattice of an achiral imine directs the stereochemical outcome of the cyanation reaction. rsc.org

| Method | Key Feature | Example |

| Chiral Auxiliary | Diastereoselective addition to a chiral imine. | Addition of diethyl phosphite (B83602) to the imine derived from benzaldehyde (B42025) and (S)-α-methylbenzylamine. nih.gov |

| Catalytic Asymmetric Synthesis | Enantioselective addition catalyzed by a chiral catalyst. | Asymmetric Strecker reaction using bifunctional catalysts. acs.org |

| Novel Asymmetric Reactions | Access to challenging chiral structures. | Reaction of cyanoketimines with enals for α,α-dialkyl aminonitriles. acs.org |

| Solid-State Asymmetric Synthesis | Chirality induced by crystal lattice. | Asymmetric addition of cyanide to enantiomorphic crystals of achiral imines. rsc.org |

Mechanistic Studies of Nitrile Group Reactivity

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, most notably amides, carboxylic acids, and amines.

Hydrolytic Transformations and Amide/Carboxylic Acid Formation

The hydrolysis of nitriles like this compound can proceed under either acidic or basic conditions to yield an amide as an intermediate, which can then be further hydrolyzed to a carboxylic acid. researchgate.netyoutube.com

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then rearranges to the more stable amide. researchgate.net Prolonged reaction times or harsher conditions will lead to the hydrolysis of the amide to the corresponding carboxylic acid and an ammonium salt. youtube.com

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. researchgate.net This forms an intermediate that, after protonation, also yields the amide. Similar to acid-catalyzed hydrolysis, the amide can be further hydrolyzed to a carboxylate salt under basic conditions. youtube.com

Controlling the reaction to selectively produce the amide is possible by using milder reaction conditions. For example, the use of a tert-butanol (B103910) as a solvent can help to stop the hydrolysis at the amide stage. clockss.org Another approach involves using an alkaline solution of hydrogen peroxide, where the hydroperoxide anion acts as the nucleophile. nih.gov

Table 1: Products of this compound Nitrile Group Hydrolysis

| Starting Material | Reagents and Conditions | Major Product |

| This compound | H₃O⁺, heat | (2-Hydroxyethylamino)butanoic acid |

| This compound | NaOH(aq), heat | Sodium (2-hydroxyethylamino)butanoate |

| This compound | H₂O₂, NaOH(aq) | (2-Hydroxyethylamino)butanamide |

Reductive Pathways to Amines

The nitrile group can be reduced to a primary amine, a transformation of significant synthetic utility. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an acidic workup. nih.gov This powerful reducing agent provides a hydride ion that attacks the electrophilic carbon of the nitrile. Subsequent reduction steps lead to the formation of the primary amine.

Another well-established method for nitrile reduction is catalytic hydrogenation. This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. nih.gov This method is often considered "greener" as it avoids the use of metal hydride reagents. More recent developments in this area include the use of reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which can reduce a wide variety of nitriles to primary amines in excellent yields. nih.gov

Table 2: Products of this compound Nitrile Group Reduction

| Starting Material | Reagents and Conditions | Major Product |

| This compound | 1. LiAlH₄, Et₂O; 2. H₃O⁺ | N¹-(2-hydroxyethyl)butane-1,4-diamine |

| This compound | H₂, Pd/C | N¹-(2-hydroxyethyl)butane-1,4-diamine |

| This compound | BH₂N(iPr)₂, cat. LiBH₄ | N¹-(2-hydroxyethyl)butane-1,4-diamine |

Cycloaddition Reactions and Heterocyclic Ring Construction

The nitrile group, although not a classic 1,3-dipole itself, can participate in cycloaddition reactions, often as a dipolarophile or as a precursor to a species that can undergo cycloaddition. For instance, nitrile ylides, which can be generated from precursors, are known 1,3-dipoles that react with various dipolarophiles to form five-membered heterocyclic rings. While direct cycloaddition with the nitrile group of this compound is less common, its derivatives could potentially undergo such reactions.

For example, [3+2] cycloaddition reactions between nitrile oxides and alkenes or alkynes are a well-established method for the synthesis of isoxazoles and isoxazolines, respectively. It is conceivable that under specific conditions, the nitrile group in a derivative of this compound could react with a suitable 1,3-dipole.

Furthermore, the nitrile functionality can be a key component in intramolecular cycloadditions. For instance, nitrile ylides generated in a molecule containing an alkene or alkyne can undergo intramolecular [3+2] cycloaddition to form fused heterocyclic systems.

Elucidating Reactivity of the Hydroxyl and Secondary Amine Functionalities

The presence of both a hydroxyl and a secondary amine group in this compound opens up a wide range of possibilities for both intramolecular and intermolecular reactions.

Intramolecular Cyclization Pathways (e.g., Oxazoline and Aziridine (B145994) Derivatives)

The proximity of the hydroxyl and amino groups in this compound makes it a prime candidate for intramolecular cyclization reactions. One of the most probable cyclization products is a 2-oxazoline derivative. The reaction of nitriles with 2-aminoethanol, a similar structural motif, is a known method for synthesizing 2-oxazolines, often catalyzed by Lewis acids like zinc chloride. nih.gov It is plausible that an intramolecular version of this reaction could occur with this compound, especially under acidic or Lewis acidic conditions, to form a substituted oxazoline.

Another potential intramolecular cyclization pathway could lead to the formation of an aziridine derivative. While less direct, a transformation of the hydroxyl group into a good leaving group (e.g., a tosylate or halide) would create a substrate ripe for intramolecular nucleophilic substitution by the secondary amine, leading to a substituted N-(cyanomethyl)aziridine. The synthesis of aziridines via intramolecular ring closure of haloamines is a well-established synthetic strategy. nih.gov

Intermolecular Derivatization Reactions (e.g., Alkylation, Acylation)

Both the secondary amine and the hydroxyl group in this compound are nucleophilic and can undergo various intermolecular derivatization reactions.

Alkylation: The secondary amine is a good nucleophile and will readily react with alkylating agents such as alkyl halides in an SN2 reaction. nih.gov This reaction leads to the formation of a tertiary amine. It is important to note that the resulting tertiary amine can also be alkylated, leading to the formation of a quaternary ammonium salt, especially if an excess of the alkylating agent is used. youtube.com The hydroxyl group can also be alkylated to form an ether, typically under basic conditions to deprotonate the hydroxyl group and increase its nucleophilicity. Selective alkylation of the amine in the presence of the hydroxyl group, or vice-versa, would require careful selection of reagents and reaction conditions.

Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides or acid anhydrides to form an N,N-disubstituted amide. researchgate.net This reaction is typically fast and efficient. The hydroxyl group can also be acylated to form an ester. Selective acylation is often achievable. Acylation of the amine is generally favored under neutral or slightly basic conditions. In contrast, O-acylation of amino alcohols can sometimes be achieved selectively under acidic conditions where the amine is protonated and thus less nucleophilic.

Table 3: Potential Products of Intermolecular Derivatization of this compound

| Functional Group | Reagent | Product Type |

| Secondary Amine | Alkyl Halide (e.g., CH₃I) | Tertiary Amine |

| Secondary Amine | Acyl Chloride (e.g., CH₃COCl) | N,N-disubstituted Amide |

| Hydroxyl Group | Alkyl Halide (e.g., CH₃I) in base | Ether |

| Hydroxyl Group | Acyl Chloride (e.g., CH₃COCl) | Ester |

Kinetics and Thermodynamics of Key Reactions

Rate-Determining Steps in Multistep Transformations

Similarly, in a potential intramolecular cyclization to form a piperazinone or morpholinone derivative, the initial nucleophilic attack of the hydroxyl or amino group on the nitrile could be the rate-determining step. The presence of catalysts can significantly influence which step is rate-limiting by providing a lower energy pathway.

Energy Profiles and Transition State Characterization

The energy profile of a reaction illustrates the energy changes that occur as reactants are converted into products. It features energy minima corresponding to reactants, intermediates, and products, and energy maxima corresponding to transition states. The height of the energy barrier from the reactant to the transition state is the activation energy, which is a key factor in determining the reaction rate.

For a hypothetical reaction of this compound, such as its reduction to the corresponding diamine, the energy profile would show the initial reactants, any intermediates formed (e.g., an imine), and the final product, each at a specific potential energy level. The transition states would represent the high-energy structures at the peak of each step in the reaction pathway. Characterization of these transition states, often through computational chemistry, would reveal the specific bond-breaking and bond-forming events occurring during the transformation.

Due to the lack of specific experimental data for this compound, the following tables present hypothetical data for illustrative purposes, based on general principles of organic reactions.

Hypothetical Kinetic Data for the Hydrolysis of a Nitrile

| Step | Reactants | Products | Rate Constant (k) at 298 K | Activation Energy (Ea) (kJ/mol) |

| 1 | Nitrile + H₂O | Amide | k₁ | 75 |

| 2 | Amide + H₂O | Carboxylic Acid + NH₃ | k₂ | 85 |

This table illustrates that in this hypothetical two-step hydrolysis, the conversion of the amide to the carboxylic acid has a higher activation energy and would therefore be the rate-determining step.

Hypothetical Thermodynamic Data for a Two-Step Reaction

| Species | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) | Gibbs Free Energy (ΔG) (kJ/mol) |

| Reactant | 0 | 0 | 0 |

| Transition State 1 | +80 | -20 | +86 |

| Intermediate | +20 | +10 | +17 |

| Transition State 2 | +95 | -15 | +100 |

| Product | -30 | +40 | -42 |

This table outlines the energetic landscape of a hypothetical reaction, showing the relative stabilities of the reactant, intermediate, and product, as well as the energy of the transition states.

Comprehensive Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (2-Hydroxyethylamino)butyronitrile, both ¹H and ¹³C NMR would be essential.

Advanced ¹H and ¹³C NMR Techniques for Structural Confirmation

¹H NMR Spectroscopy: A proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. The expected signals would correspond to the protons on the butyronitrile (B89842) backbone and the N-hydroxyethyl group. The chemical shifts are influenced by adjacent electronegative atoms like oxygen and nitrogen. The broadness of signals for O-H and N-H protons can vary, and their signals may disappear upon adding D₂O, which is a key identification technique.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shift values would be highly indicative of the carbon's function. For instance, the nitrile carbon (C≡N) would appear in a characteristic downfield region (approximately 115–120 ppm), while carbons bonded to the nitrogen and oxygen atoms would also be deshielded and shifted downfield compared to simple alkane carbons. chemwhat.com

A hypothetical ¹³C NMR data table for this compound would list the chemical shift for each carbon, which would be assigned to a specific position in the molecule (e.g., C1, C2, C3, C4, C1', C2').

Multidimensional NMR for Complex Structure Determination

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically on adjacent carbons. It would be crucial for tracing the connectivity within the ethyl and butyl fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, definitively linking each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about which protons are close to each other in space, which helps to determine the molecule's preferred conformation. sigmaaldrich.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman, is used to identify the functional groups present in a molecule based on how they absorb specific frequencies of radiation, causing their bonds to vibrate.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of this compound would be expected to display several characteristic absorption bands. A key feature would be the nitrile (C≡N) stretch, which is a sharp, medium-intensity band typically found in the 2260-2220 cm⁻¹ region. chemwhat.com The presence of the hydroxyl and amine groups would result in broad absorption in the high-frequency region of the spectrum, around 3500-3200 cm⁻¹, due to O-H and N-H stretching vibrations and hydrogen bonding. Other important bands would include C-H stretching just below 3000 cm⁻¹, and C-O and C-N stretching bands in the fingerprint region (approximately 1260-1000 cm⁻¹).

Hypothetical FTIR Data Table

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H Stretch, N-H Stretch | Alcohol, Secondary Amine |

| 2960 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| 2260 - 2220 (sharp) | C≡N Stretch | Nitrile |

| 1470 - 1450 | C-H Bend | Alkyl (CH₂, CH₃) |

| 1260 - 1000 | C-O Stretch, C-N Stretch | Alcohol, Amine |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. While polar bonds like O-H are strong in the IR, non-polar, symmetric bonds are often strong in the Raman spectrum. For this molecule, the C≡N triple bond stretch would also be a prominent feature in the Raman spectrum. The symmetric C-C bond vibrations of the alkyl backbone would also be more readily observed. Analyzing both FTIR and Raman spectra helps to confirm the presence of all key functional groups.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations provide insights into electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. rsc.org It is often employed to calculate a variety of molecular properties and reactivity descriptors. For a molecule like (2-Hydroxyethylamino)butyronitrile, a DFT study would typically begin with geometry optimization to find the lowest energy conformation.

From the optimized structure, key electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov Other global reactivity descriptors that can be calculated include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: A measure of an atom's ability to attract shared electrons.

Chemical Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution. nih.gov

These descriptors help predict how the molecule will interact with other chemical species. For instance, the nitrile group is known for its electrophilic character and its ability to participate in covalent interactions, such as reacting with cysteine residues in proteins to form a thioimidate adduct. nih.gov DFT calculations can quantify the propensity of the nitrile group in this compound to engage in such nucleophilic attacks. nih.gov

A hypothetical table of DFT-calculated properties for this compound is presented below for illustrative purposes.

| Property | Hypothetical Value | Description |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical stability and reactivity |

| Chemical Hardness | 4.35 eV | Resistance to change in electron configuration |

| Electronegativity | 2.85 eV | Measure of electron-attracting capability |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT studies on this compound were not found in the reviewed literature.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate energetic and structural information. nih.govrsc.org High-accuracy extrapolated ab initio thermochemistry protocols like HEAT (High-accuracy Extrapolated Ab Initio Thermochemistry) are designed to calculate thermochemical data, such as enthalpies of formation, with very high precision, often within 1 kJ/mol of experimental values. rsc.org

For this compound, these high-level calculations could be used to determine a precise heat of formation, bond dissociation energies, and other thermodynamic properties that are crucial for understanding its stability and potential reaction energetics.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an indispensable tool for elucidating the step-by-step process of chemical reactions. It allows for the characterization of short-lived species and the energetic landscape of a reaction. researchgate.netrsc.org

Identification of Intermediates and Transition States

Understanding a reaction mechanism involves identifying all stable intermediates and the transition states that connect them. researchgate.netresearchgate.net Using methods like DFT, chemists can map out the potential energy surface of a reaction. researchgate.net For a reaction involving this compound, calculations would be performed to locate the structures of any intermediates and transition states.

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net The activation energy (the difference in energy between the reactants and the transition state) is a key factor determining the reaction rate. nih.gov Computational studies on the reactions of other nitriles have successfully identified transition state structures for processes like nucleophilic attack or cycloaddition. nih.govresearchgate.net For example, in the reaction of a nitrile with a thiol, the transition state often involves a ring-like structure where the nucleophilic attack and proton transfer occur simultaneously. nih.gov

A hypothetical energy profile for a reaction of this compound is shown below.

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +20.5 | Energy barrier for the first step |

| Intermediate | -5.2 | A stable species formed during the reaction |

| Transition State 2 | +15.8 | Energy barrier for the second step |

| Products | -12.0 | Final products of the reaction |

Note: The values in this table are hypothetical and for illustrative purposes only.

Solvation Models and Solvent Effects on Reactivity

Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational solvation models are used to account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit solvation models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific solvent-solute interactions like hydrogen bonding, but at a higher computational cost.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations focus on static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations provide a detailed view of the conformational flexibility and dynamic behavior of molecules. nih.gov

For this compound, an MD simulation would reveal its conformational landscape—the collection of all accessible shapes (conformers) and the transitions between them. The molecule has several rotatable bonds, and MD simulations can show which conformations are most populated at a given temperature and how quickly the molecule transitions between them. This is achieved by calculating the potential energy of the system and then using Newton's laws of motion to simulate the movement of each atom over a period of time.

Analysis of the MD trajectory can yield important information, such as the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. Such simulations are crucial for understanding how the molecule might interact with a biological target, as its shape and flexibility are key determinants of binding affinity.

Theoretical Insights into Structure-Reactivity Relationships (SRR)

Advanced computational chemistry provides a powerful lens through which to understand the intricate relationship between the molecular structure of this compound and its chemical reactivity. Theoretical studies, often employing Density Functional Theory (DFT), allow for the detailed examination of the molecule's electronic properties, which are fundamental to its reactivity. nih.govanalis.com.my The presence of multiple functional groups—a hydroxyl (-OH), a secondary amine (-NH-), and a nitrile (-C≡N)—within a flexible aliphatic framework suggests a complex interplay of electronic and steric effects that dictate its behavior in chemical reactions.

The reactivity of the nitrile group is a key feature. Generally, the carbon atom of the nitrile group is electrophilic due to the strong electron-withdrawing nature of the nitrogen atom. researchgate.net This is further influenced by the neighboring amino group. Theoretical calculations on similar α-aminonitriles have shown that the presence of the amino group can modulate the reactivity of the nitrile, making it susceptible to nucleophilic attack. nih.gov The lone pair of electrons on the secondary amine and the oxygen of the hydroxyl group can participate in intramolecular hydrogen bonding, which can influence the conformation of the molecule and, consequently, the accessibility and reactivity of its various sites.

Computational models can elucidate these structure-reactivity relationships (SRR) by calculating various molecular descriptors. These descriptors provide quantitative insights into the molecule's reactivity.

Table 1: Key Molecular Descriptors for Assessing Reactivity

| Descriptor | Significance in SRR |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions. nih.gov |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis would likely show negative potential around the nitrile nitrogen and hydroxyl oxygen, and positive potential near the hydrogens of the amine and hydroxyl groups. |

| Fukui Functions | These functions are used to predict which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, the most reactive sites can be pinpointed with high accuracy. |

| Atomic Charges | Calculating the partial charges on each atom (e.g., using Mulliken population analysis) helps to identify sites prone to electrostatic interactions. The carbon of the nitrile group is expected to carry a significant positive charge, making it a primary electrophilic center. analis.com.my |

These theoretical tools collectively provide a detailed picture of how the specific arrangement of atoms and functional groups in this compound governs its chemical behavior.

Prediction of Reactive Sites and Selectivity

Computational models are instrumental in predicting the reactive sites within this compound, offering insights into the selectivity of its reactions. The molecule possesses several potential centers for chemical attack, and their relative reactivity can be assessed through theoretical calculations. nih.gov

The primary reactive sites can be categorized based on the type of reaction:

Nucleophilic Sites: The lone pairs of electrons on the secondary amine nitrogen and the hydroxyl oxygen make these groups nucleophilic. The nitrogen of the nitrile group also possesses a lone pair, but its nucleophilicity is generally lower due to the sp hybridization. The secondary amine is typically a stronger nucleophile than the hydroxyl group.

Electrophilic Sites: The carbon atom of the nitrile group is a prominent electrophilic center, susceptible to attack by nucleophiles. This is a characteristic reaction of nitriles. researchgate.net Additionally, the carbon atom attached to the hydroxyl group (C-O) and the carbons adjacent to the amine (C-N) can exhibit some electrophilic character due to the electron-withdrawing nature of the heteroatoms.

Acidic/Basic Sites: The hydroxyl proton is weakly acidic, while the secondary amine is basic. The relative acidity and basicity can be quantified by calculating the pKa values using computational methods. These sites are crucial for acid-base catalyzed reactions.

A "Site of Reactivity" model, informed by computational analysis, can rank the likelihood of different atoms participating in a reaction. researchgate.net For this compound, a conceptual prediction of reactive sites is summarized below.

Table 2: Predicted Reactive Sites and Their Potential Roles in Reactions

| Predicted Reactive Site | Functional Group | Type of Reactivity | Potential Reactions |

| Nitrile Carbon | Nitrile (-C≡N) | Electrophilic | Nucleophilic addition (e.g., hydrolysis to a carboxylic acid or amide, reduction to an amine, reaction with Grignard reagents). researchgate.net |

| Amine Nitrogen | Secondary Amine (-NH-) | Nucleophilic, Basic | Alkylation, acylation, protonation. |

| Hydroxyl Oxygen | Hydroxyl (-OH) | Nucleophilic, Weakly Acidic | Alkylation, esterification, deprotonation by a strong base. |

| Hydroxyl Hydrogen | Hydroxyl (-OH) | Acidic | Deprotonation in the presence of a base. |

| α-Carbon to Nitrile | C-H bond | Weakly Acidic | Can be deprotonated by a strong base, forming a carbanion. |

The selectivity of a reaction will depend on the nature of the attacking reagent and the reaction conditions. For instance, in the presence of a strong nucleophile, the nitrile carbon is the most likely site of attack. Conversely, an electrophile would preferentially react with the amine nitrogen. Computational studies can model these interactions and calculate the activation energies for different reaction pathways, thereby predicting the most favorable outcome. nih.gov

Design Principles for Novel Derivatives

The theoretical understanding of the structure-reactivity relationships of this compound provides a solid foundation for the rational design of novel derivatives with tailored properties. By strategically modifying the parent structure, it is possible to enhance or diminish its reactivity at specific sites, or to introduce new functionalities.

The design principles for novel derivatives can be guided by computational predictions of how structural modifications will alter the molecule's electronic and steric properties. Key strategies include:

Modulating Nitrile Reactivity: The electrophilicity of the nitrile carbon can be tuned by introducing electron-donating or electron-withdrawing groups elsewhere in the molecule. For example, substituting the alkyl chain with groups that pull electron density away from the nitrile would increase its reactivity towards nucleophiles.

Altering Nucleophilicity of the Amine and Hydroxyl Groups: The nucleophilicity of the nitrogen and oxygen atoms can be modified by steric hindrance or by electronic effects. Introducing bulky substituents near these groups would decrease their reactivity due to steric shielding.

Introducing New Pharmacophores or Reactive Centers: New functional groups can be added to the molecule to impart specific biological activities or to create new handles for chemical conjugation. For example, incorporating an aromatic ring could introduce possibilities for π-π stacking interactions in a biological context.

Conformational Control: Modifying the alkyl chain, for instance by introducing double bonds or ring structures, can restrict the conformational freedom of the molecule. This can pre-organize the molecule for binding to a specific target or can enhance the selectivity of a reaction by locking the molecule in a more reactive conformation.

Table 3: Design Principles for Novel Derivatives of this compound

| Design Goal | Proposed Modification | Theoretical Rationale |

| Increase Nitrile Electrophilicity | Introduction of an electron-withdrawing group (e.g., a fluorine atom) on the butyronitrile (B89842) chain. | The inductive effect of the fluorine atom would pull electron density away from the nitrile group, increasing the positive partial charge on the nitrile carbon. |

| Decrease Amine Nucleophilicity | Introduction of a bulky substituent (e.g., a tert-butyl group) on the ethylamino chain. | Steric hindrance would physically block the approach of electrophiles to the nitrogen atom. |

| Introduce Aromatic Interactions | Replacement of the ethyl group with a benzyl (B1604629) group. | The phenyl ring could engage in hydrophobic or π-stacking interactions, which is often a key feature in the design of biologically active molecules. |

| Enhance Metal Chelating Properties | Introduction of another hydroxyl or carboxyl group. | The presence of multiple coordinating groups (N, O) could allow for the formation of stable complexes with metal ions, a principle used in the design of certain catalysts or sequestering agents. |

Through such in silico design and analysis, the properties of this compound derivatives can be predicted before their synthesis, saving significant time and resources in the discovery and development of new chemical entities.

Applications in Advanced Organic Synthesis and Functional Materials

Strategic Intermediate in Fine Chemical Synthesis

In the realm of fine chemical synthesis, intermediates are the crucial stepping stones in the multi-step construction of high-value, complex target molecules. The structural features of (2-Hydroxyethylamino)butyronitrile make it a strategic precursor for a range of specialized chemicals.

Role in the Synthesis of Pharmaceutical Intermediates and Agrochemicals

The aminonitrile framework is a well-established pharmacophore and a key structural unit in numerous bioactive compounds. uobaghdad.edu.iqmdpi.comnih.gov Derivatives of butyronitrile (B89842) and related aminonitriles serve as important intermediates in the production of pharmaceuticals and agrochemicals. mallakchemicals.comontosight.ai The versatility of the nitrile and hydroxyl functional groups allows for their conversion into a wide array of other functionalities, making compounds like this compound attractive starting materials. ontosight.ai

The presence of the hydroxyl group offers a handle for modifications such as etherification or esterification, while the aminonitrile portion can be transformed into valuable α-amino acids or other nitrogen-containing heterocycles, which are prevalent in drug discovery. acs.org For instance, aminonitrile derivatives are key for creating molecules with potential antitumor or antiplatelet activity. mdpi.com In agrochemical synthesis, nitrile-containing compounds are often precursors to potent herbicides and pesticides. arkema.com The dual functionality of this compound allows for the synthesis of disubstituted derivatives, which are common motifs in modern agrochemicals.

Table 1: Potential Transformations of this compound Functional Groups

| Functional Group | Potential Transformation | Relevance in Synthesis |

| Nitrile (-CN) | Hydrolysis to Carboxylic Acid | Synthesis of α-amino acids |

| Reduction to Primary Amine | Creation of diamine structures | |

| Cyclization Reactions | Formation of heterocyclic rings | |

| Secondary Amine (-NH-) | Acylation/Alkylation | Introduction of diverse substituents |

| N-Oxidation | Modification of electronic properties | |

| Hydroxyl (-OH) | Esterification | Prodrug strategies, polymer attachment |

| Etherification | Modulation of solubility and reactivity | |

| Oxidation to Aldehyde/Ketone | Further carbon-carbon bond formation |

Precursor for Complex Organic Architectures (e.g., Iminodiacetic Acid Analogues)

The structure of this compound is particularly well-suited for the synthesis of complex chelating agents, most notably analogues of iminodiacetic acid (IDA). IDA and its derivatives are widely used as intermediates in the manufacturing of herbicides and surfactants. nih.gov The synthesis of IDA can be achieved through the hydrolysis of iminodiacetonitrile. nih.govgoogle.com

This compound can be envisioned as a precursor to substituted IDA analogues. The nitrile group, along with another introduced carboxylate precursor, can be hydrolyzed to form the characteristic diacetic acid structure. This is particularly relevant in the field of medical diagnostics, where technetium-99m (99mTc) labeled IDA derivatives are employed as hepatobiliary imaging agents for scintigraphy. google.com The specific substituents on the IDA backbone significantly influence the biological properties, such as hepatic uptake and excretion rates, of the resulting radiopharmaceutical. The hydroxyethyl (B10761427) group on the nitrogen atom of this compound could provide a site for further modification or influence the pharmacokinetic profile of the final IDA derivative.

Polymer Chemistry Applications (e.g., Monomer, Initiator, or Modifier)

The functional groups present in this compound lend themselves to applications in polymer chemistry. While specific studies on its direct polymerization may be limited, the reactivity of its constituent parts is well-documented in similar molecules. Butyronitrile derivatives have been noted for their potential use as monomers in the synthesis of certain polymers.

The hydroxyl group is particularly useful, mirroring the functionality of widely used monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA). This hydroxyl group can be esterified with acrylic acid or methacrylic acid to produce a new vinyl monomer capable of undergoing radical polymerization. The resulting polymer would feature pendant side chains containing the aminonitrile functionality, which could be used for post-polymerization modification, cross-linking, or to impart specific properties like metal chelation to the material.

Furthermore, the secondary amine and hydroxyl groups can act as chain transfer agents or modifiers in certain polymerization processes, influencing the final molecular weight and architecture of the polymer. They can also serve as initiation sites for ring-opening polymerization of cyclic esters like caprolactone, leading to the formation of graft copolymers with polyester (B1180765) side chains.

Derivatization for Analytical Chemistry Applications

Derivatization is a key strategy in analytical chemistry to enhance the detectability and separation of analytes. The reactive sites on this compound make it suitable for various derivatization schemes.

A significant application, building upon its role as a precursor to IDA analogues, is in the development of agents for analytical imaging techniques. As mentioned, IDA derivatives are crucial for hepatobiliary scintigraphy. The process involves synthesizing an IDA analogue from a precursor like an aminonitrile, and then chelating it to a radionuclide, most commonly technetium-99m. This entire process is a form of derivatization for a specific analytical purpose. The aminonitrile is first derivatized to the chelating IDA ligand, which is then further derivatized with the metal isotope for detection in a gamma camera.

Additionally, the primary amine that can be generated from the reduction of the nitrile group, or the existing secondary amine, can be derivatized with various reagents for chromatographic analysis (GC or LC). nih.gov For example, reaction with fluorescent tags like dansyl chloride or o-phthalaldehyde (B127526) (OPA) would allow for highly sensitive detection in complex biological or environmental samples.

Ligand Design in Coordination Chemistry and Catalysis

Nitriles are versatile and widely used ligands in coordination chemistry. unibo.itnih.gov The this compound molecule contains three potential donor atoms: the nitrogen of the nitrile group, the nitrogen of the secondary amine, and the oxygen of the hydroxyl group. This arrangement makes it an excellent candidate for a multidentate, or chelating, ligand. The ability to form a stable chelate ring with a metal ion enhances the stability of the resulting complex compared to coordination with monodentate ligands.

The field of coordination chemistry has seen extensive research into complexes with aminonitrile ligands. uobaghdad.edu.iqresearchgate.netresearchgate.net These ligands can coordinate to a metal center through the nitrogen of the amino group and the nitrogen of the nitrile group. The presence of the additional hydroxyethyl arm in this compound offers the possibility of tridentate (N,N,O) coordination, which can dictate a specific geometry around the metal center. This control over the coordination environment is fundamental to designing catalysts with high selectivity and reactivity.

Development of Metal Complexes with Chelating Aminonitrile Ligands

The synthesis and structural characterization of metal complexes with aminonitrile ligands is an active area of research. These complexes are investigated for their potential applications in catalysis, materials science, and as models for biological systems. uobaghdad.edu.iqnih.gov

Studies on ligands structurally similar to this compound have demonstrated their ability to form stable complexes with various transition metals. For example, α-aminonitriles have been shown to form complexes with Co(II), Cu(II), Cd(II), and Zn(II), where coordination occurs through the nitrogen atoms of both the amino and nitrile groups. uobaghdad.edu.iq The infrared (IR) spectra of these complexes show a characteristic shift in the C≡N stretching frequency upon coordination to the metal ion, providing clear evidence of bonding. researchgate.net

The coordination geometry of the resulting complexes can vary, with octahedral and tetrahedral arrangements being common. researchgate.net The specific geometry is influenced by the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. The development of such complexes is crucial for creating new catalysts where the metal center's reactivity is finely tuned by the chelating aminonitrile ligand.

Table 2: Characterization Data for a Representative Metal Complex with an Aminonitrile Ligand

| Property | Description | Example Data (Conceptual) |

| Metal Ion | Central atom in the complex | Copper(II) |

| Ligand | This compound | - |

| Stoichiometry (M:L) | Ratio of metal to ligand | 1:2 |

| Coordination Geometry | Spatial arrangement of ligands | Distorted Octahedral |

| IR Spectroscopy (ν(C≡N)) | Nitrile stretch frequency shift | Shift from ~2240 cm⁻¹ (free ligand) to ~2260 cm⁻¹ (complex) |

| Magnetic Susceptibility | Measurement of magnetic properties | Consistent with one unpaired electron for Cu(II) |

| Molar Conductivity | Indicates ionic or neutral nature | Low value, suggesting a non-electrolytic complex |

Emerging Research Frontiers and Future Directions

Development of Sustainable and Environmentally Benign Synthetic Methods

The push towards green chemistry is revolutionizing the synthesis of chemical compounds, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. acs.orgresearchgate.net For (2-Hydroxyethylamino)butyronitrile, research is moving away from traditional methods that may rely on harsh reagents or produce significant byproducts. Future synthetic strategies are expected to align with the principles of green chemistry. york.ac.uk This includes the exploration of routes starting from bio-based feedstocks, the use of safer and more environmentally friendly solvents like water or supercritical fluids, and the design of processes with high atom economy. researchgate.net

One potential sustainable pathway could involve the use of biomass-derived platform molecules. york.ac.uknih.gov For instance, starting materials could be sourced from the biorefinery pipeline, transforming renewable carbohydrates or lignin (B12514952) derivatives into the necessary precursors for the synthesis of this compound. The goal is to create a lifecycle for the compound that is sustainable from its creation to its final application.

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Feature | Traditional Synthetic Route | Green Chemistry Approach |

|---|---|---|

| Starting Materials | Petrochemical-based | Biomass-derived, renewable feedstocks |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO₂, bio-solvents |

| Catalysts | Heavy metal or stoichiometric reagents | Heterogeneous catalysts, biocatalysts |

| Energy Input | Often requires high heat and pressure | Milder reaction conditions, ambient temperature/pressure |

| Waste Generation | Higher levels of byproducts | Minimal waste, high atom economy |

| Key Principle | Product yield and efficiency | Sustainability, safety, and lifecycle impact |

Advanced Spectroscopic and Analytical Characterization

A thorough understanding of the structure and purity of this compound is fundamental for its development and application. Advanced spectroscopic and analytical techniques are critical for its unambiguous characterization. While standard techniques provide basic information, cutting-edge methods offer deeper insights into its three-dimensional structure, isomeric purity, and trace-level impurities.

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition with high accuracy. Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign all proton and carbon signals and establish the connectivity of the atoms within the molecule. This level of detail is crucial for quality control and for understanding the compound's reactivity.

Table 2: Hypothetical Advanced Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation for this compound |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Multiple signals corresponding to CH₂, CH, OH, and NH protons. |

| ¹³C NMR | Chemical Shift (δ) | Signals for aliphatic carbons and the nitrile carbon (-C≡N). |

| FT-IR | Wavenumber (cm⁻¹) | Characteristic peaks for O-H stretch, N-H stretch, C-H stretch, and C≡N stretch. |

| HRMS (ESI+) | m/z | Precise mass-to-charge ratio corresponding to the [M+H]⁺ ion. |

| 2D NMR (HSQC) | Correlation | Cross-peaks showing direct C-H bond correlations. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical research and drug discovery. nih.gov These computational approaches can be used to predict the physicochemical properties, biological activities, and potential applications of novel compounds before they are ever synthesized in a lab. For this compound, AI models could be trained on existing data from similar molecules to predict its properties with a high degree of accuracy.

Quantitative Structure-Property Relationship (QSPR) models can forecast parameters such as solubility, boiling point, and reactivity. nih.gov Furthermore, AI can be used to design novel derivatives of this compound with enhanced properties for specific applications. By screening virtual libraries of related structures, researchers can identify the most promising candidates for synthesis, significantly accelerating the research and development process and reducing costs. This predictive power allows for a more targeted and efficient exploration of the compound's potential. nih.gov

Table 3: Properties of this compound Predictable by AI/ML Models

| Property Category | Specific Parameter | Potential Application of Prediction |

|---|---|---|

| Physicochemical | Solubility (aqueous, organic) | Formulation and solvent selection. |

| Boiling Point / Melting Point | Purification and processing conditions. | |

| LogP (Lipophilicity) | Predicting behavior in biological or multiphase systems. | |

| Material Science | Polymerization potential | Design of new polymers and functional materials. |

| Thermal stability | Assessing suitability for high-temperature applications. | |

| Biological Activity | Receptor binding affinity | Early-stage screening for pharmaceutical potential. |

Exploration of Bio-catalytic Approaches for Synthesis and Transformation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly efficient and environmentally friendly alternative to traditional chemical synthesis. nih.gov The synthesis of nitriles, in particular, has benefited from the discovery and engineering of enzymes like aldoxime dehydratases (Oxd). nih.govsemanticscholar.org These enzymes facilitate the dehydration of aldoximes to the corresponding nitriles under mild, aqueous conditions, avoiding the use of toxic reagents like cyanide. nih.gov

The development of a biocatalytic route to this compound would likely involve a chemoenzymatic strategy. researchgate.net First, a suitable aldehyde precursor containing the hydroxyethylamino moiety would be condensed with hydroxylamine (B1172632) to form the corresponding aldoxime. nih.gov This intermediate would then be converted to this compound using a specific aldoxime dehydratase. Research in this area would focus on identifying or engineering an enzyme with high activity and selectivity for this particular substrate. The use of whole-cell biocatalysts could also be explored to enhance enzyme stability and simplify the process. nih.gov

Table 4: Key Aldoxime Dehydratases (Oxds) and Their Potential Relevance

| Enzyme | Source Organism | Key Characteristics |

|---|---|---|

| OxdB | Bacillus sp. OxB-1 | Known to act on a range of aliphatic aldoximes. |

| OxdRE | Rhodococcus erythropolis | Variants have been engineered for improved activity on substituted substrates. nih.gov |

| OxdYH3-3 | Rhodococcus sp. YH3-3 | Shows activity towards some aromatic and heterocyclic aldoximes. nih.govresearchgate.net |

Design of Advanced Functional Materials Incorporating this compound Motifs

The bifunctional nature of this compound, possessing both a hydroxyl (-OH) group and a nitrile (-C≡N) group, makes it an attractive building block for the creation of advanced functional materials. Nitriles are known precursors in polymer chemistry. nih.govresearchgate.net

The hydroxyl group can participate in polymerization reactions, such as esterification or urethane (B1682113) formation, to incorporate the molecule into polyester (B1180765) or polyurethane backbones. The pendant amino-nitrile group would then impart specific functionalities to the resulting polymer. The nitrile group itself is versatile; it can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in cycloaddition reactions. This allows for post-polymerization modification, enabling the fine-tuning of material properties such as cross-linking density, hydrophilicity, and chelating ability.

Materials derived from this motif could find applications in coatings, adhesives, hydrogels for biomedical uses, or as functional resins for ion capture and separation.

Table 5: Potential Functional Materials Derived from this compound

| Material Type | Polymerization/Modification Route | Potential Properties |

|---|---|---|

| Functional Polyesters | Polycondensation via the -OH group. | Increased hydrophilicity, sites for cross-linking. |

| Polyurethanes | Reaction of the -OH group with isocyanates. | Enhanced chemical resistance, improved adhesion. |

| Hydrogels | Cross-linking of polymers containing the motif. | Swellable networks, potential for drug delivery. |

| Chelating Resins | Hydrolysis of the nitrile to a carboxylic acid. | Ability to bind metal ions for water purification. |

| Modified Surfaces | Grafting onto surfaces via the -OH or amino group. | Altered surface energy, biocompatibility. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2-Hydroxyethylamino)butyronitrile and its derivatives?

- Methodological Answer : A common approach involves alkylation reactions. For example, substituting hydroxyethylamino groups onto a nitrile backbone can be achieved using sodium hydride as a base to deprotonate the amine, followed by reaction with halogenated precursors (e.g., 2-chloroethylamine derivatives). Multi-step syntheses may require purification via column chromatography or recrystallization to isolate intermediates .

- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions like over-alkylation. Monitor progress using TLC or NMR spectroscopy.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if vapor exposure is possible .

- Storage : Store in airtight containers in cool, ventilated areas away from strong acids/oxidizers. Ground metal containers to prevent static discharge .

- Emergency Procedures : Immediate skin/eye washing with water for 15 minutes; use emergency showers for significant exposure. Avoid inhalation and monitor for symptoms like dizziness or cyanosis .

Advanced Research Questions

Q. How can computational methods resolve contradictions in conformational stability of nitrile derivatives like this compound?

- Methodological Answer :

- Ab Initio/DFT Calculations : Use CCSD/6-311G+(d,p) or hybrid functionals (e.g., B3LYP) to compare enthalpy (ΔH) and Gibbs free energy (ΔG) of conformers. For example, gauche conformers may dominate due to lower molar volume and steric effects .

- Population Analysis : Calculate Boltzmann distributions at experimental temperatures. If gas-phase data conflicts with solid-state results (e.g., crystalline phases favoring gauche forms), evaluate pressure-dependent phase transitions .

Q. What experimental strategies address discrepancies in biological activity data for structurally similar nitriles?

- Methodological Answer :

- Comparative SAR Studies : Tabulate substituent effects (e.g., dimethylamino vs. hydroxyethylamino groups) on bioactivity. For instance, dimethylamino groups in 4-(Dimethylamino)butyronitrile show enzyme inhibition, while hydroxymethyl derivatives may enhance solubility and target binding .

- Dose-Response Curves : Perform assays (e.g., IC50 measurements) under standardized conditions. Replicate conflicting studies to identify variables like solvent polarity or cell line specificity .

Q. How do structural modifications influence the thermodynamic properties of nitriles in condensed phases?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability. Polar substituents (e.g., hydroxyethylamino groups) may increase hydrogen bonding, elevating melting points.

- DSC Studies : Compare phase transitions (e.g., glass transitions in amorphous solids) with computational predictions of conformer stability .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies between computational predictions and experimental biological activity data?

- Methodological Answer :

- Validation via Hybrid Methods : Combine MD simulations (e.g., AMBER force fields) with in vitro assays. For example, if DFT predicts a stable conformer but bioactivity is low, evaluate solvation effects or protein-ligand dynamics .

- Meta-Analysis : Aggregate data from PubChem, NIST, and peer-reviewed studies to identify consensus trends. Address outliers by revisiting experimental parameters (e.g., pH, ionic strength) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.